molecular formula C6H4Br2O B12309210 2,6-Dibromophenol-3,4,5-d3 CAS No. 1219803-14-1

2,6-Dibromophenol-3,4,5-d3

Cat. No.: B12309210
CAS No.: 1219803-14-1
M. Wt: 254.92 g/mol
InChI Key: SSIZLKDLDKIHEV-CBYSEHNBSA-N
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Description

2,6-Dibromophenol-3,4,5-d3 is a deuterated derivative of 2,6-dibromophenol, where three hydrogen atoms on the benzene ring are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromophenol-3,4,5-d3 can be synthesized through the bromination of phenol in the presence of deuterated reagents. One common method involves the use of N-bromosuccinimide (NBS) and diisopropylamine in dichloromethane at room temperature. The reaction typically proceeds for several hours under Schlenk conditions .

Industrial Production Methods

Industrial production of 2,6-dibromophenol involves the bromination of phenol using bromine and a catalyst. The process includes steps such as sulfonation, bromination, and hydrolysis. The reaction is carried out at controlled temperatures and involves the use of sulfuric acid, bromine, and sodium bisulfite .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromophenol-3,4,5-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various brominated and deuterated phenolic compounds, which can be further utilized in synthetic and analytical applications .

Scientific Research Applications

2,6-Dibromophenol-3,4,5-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dibromophenol-3,4,5-d3 involves its interaction with various molecular targets and pathways. As a metabolic inhibitor, it interferes with specific enzymatic processes, leading to the inhibition of metabolic pathways. Its auxin-like properties allow it to mimic natural plant hormones, affecting plant growth and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromophenol-3,4,5-d3 is unique due to its deuterium atoms, which provide distinct advantages in isotopic labeling and analytical studies. The presence of deuterium can lead to differences in reaction kinetics and stability, making it a valuable tool in various research fields .

Properties

CAS No.

1219803-14-1

Molecular Formula

C6H4Br2O

Molecular Weight

254.92 g/mol

IUPAC Name

2,6-dibromo-3,4,5-trideuteriophenol

InChI

InChI=1S/C6H4Br2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H/i1D,2D,3D

InChI Key

SSIZLKDLDKIHEV-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Br)O)Br)[2H]

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)Br

Origin of Product

United States

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